N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole moiety fused with a tetrahydrothieno[2,3-c]pyridine core. The 6-acetyl group on the tetrahydrothieno-pyridine scaffold and the 4-(N,N-diethylsulfamoyl)benzamide substituent are critical for its pharmacological properties. The acetyl group enhances metabolic stability and modulates electronic effects, while the diethylsulfamoyl group contributes to solubility and target affinity through hydrogen-bonding interactions. Its synthesis likely involves multi-step heterocyclic coupling reactions, as seen in structurally analogous compounds .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S3/c1-4-31(5-2)38(34,35)19-12-10-18(11-13-19)25(33)29-27-24(26-28-21-8-6-7-9-22(21)36-26)20-14-15-30(17(3)32)16-23(20)37-27/h6-13H,4-5,14-16H2,1-3H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHRCIYCQNRUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing key findings from various studies, including its synthesis, structural characteristics, and biological assays.
Structural Characteristics
The compound has a molecular formula of C21H23N3O2S and features multiple functional groups including thieno[2,3-c]pyridine and benzo[d]thiazole moieties. These structural components are significant as they may contribute to the compound's biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H23N3O2S |
| Key Functional Groups | Thieno[2,3-c]pyridine, Benzo[d]thiazole |
| Molecular Weight | 373.49 g/mol |
| Synthesis Method | Multi-step synthesis involving condensation reactions |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines. For instance, a study highlighted its effectiveness against six different cancer types, suggesting its potential as an anticancer agent .
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may disrupt cellular signaling pathways involved in proliferation and survival in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells. The induction of apoptotic pathways is critical for the development of effective anticancer therapies.
Table 2: Summary of Biological Assays
| Assay Type | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| MTT Assay | HeLa | 15.0 | Moderate cytotoxicity observed |
| Apoptosis Assay | MCF-7 | 12.5 | Significant induction of apoptosis |
| Cell Cycle Analysis | A549 | 20.0 | G1 phase arrest noted |
Case Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of the compound revealed significant activity against breast cancer cells (MCF-7). The research utilized various concentrations to determine the IC50 value and assessed cell viability through MTT assays. The results indicated a dose-dependent response with an IC50 value of 12.5 µM, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism of action by examining apoptosis markers such as caspase activation and PARP cleavage in treated cancer cells. The findings suggested that treatment with the compound led to increased levels of cleaved caspases and PARP, confirming its role in promoting apoptosis .
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a class of benzothiazole-tetrahydrothieno-pyridine hybrids. Key analogues include:
Key Observations :
- Substituent Effects : The acetyl group in the target compound likely improves metabolic stability compared to ethyl (less lipophilic) and isopropyl (bulkier) variants .
- Activity Trends : The nitrobenzo[d]thiazole derivative (IC₅₀ = 0.89 µM for VEGFR-2) demonstrates that electron-withdrawing groups enhance kinase inhibition, whereas the acetyl group may balance solubility and binding .
Physicochemical and Pharmacokinetic Properties
- Solubility : The diethylsulfamoyl group in the target compound enhances aqueous solubility compared to simpler acetamide derivatives (e.g., APE1 inhibitors) .
- Metabolic Stability : Acetylated derivatives generally exhibit slower hepatic clearance than ethyl or nitro-substituted analogues due to reduced cytochrome P450 interactions .
- Blood-Brain Barrier Penetration : The isopropyl variant in APE1 inhibitors shows moderate brain exposure in mice, suggesting the target compound’s acetyl group may further optimize CNS bioavailability .
Preparation Methods
Synthetic Route Design
The synthesis is divided into three primary stages:
- Formation of the benzo[d]thiazole core
- Construction of the tetrahydrothieno[2,3-c]pyridine ring
- Coupling with 4-(N,N-diethylsulfamoyl)benzamide
Benzo[d]Thiazole Core Synthesis
The benzo[d]thiazole moiety is synthesized via condensation of 2-aminothiophenol with carboxylic acid derivatives or acyl chlorides. For example, 2-aminothiophenol reacts with acetyl chloride in the presence of a base to form 2-acetylbenzo[d]thiazole .
| Reactant | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Aminothiophenol | Acetyl chloride, pyridine | 2-Acetylbenzo[d]thiazole | 85–90% |
Tetrahydrothieno[2,3-c]Pyridine Ring Formation
The tetrahydrothieno[2,3-c]pyridine scaffold is constructed through cyclization reactions. A patented method involves reducing 3-(benzo[d]thiazol-2-yl)thieno[2,3-c]pyridine derivatives with sodium borohydride, followed by formaldehyde-mediated ring expansion.
Key Reaction:
$$
\text{Thieno[2,3-c]pyridine} \xrightarrow{\text{NaBH₄, HCHO}} \text{Tetrahydrothieno[2,3-c]pyridine} \quad
$$
Key Reaction Steps and Optimization
Stepwise Synthesis Protocol
Step 1: Acetylation of Tetrahydrothienopyridine
The 6-position of the tetrahydrothienopyridine ring is acetylated using acetic anhydride under reflux.
Conditions:
Step 2: Sulfamoylation of Benzamide
4-Aminobenzoic acid is sulfamoylated with diethylsulfamoyl chloride in a two-phase system:
$$
\text{4-NH₂C₆H₄COOH} + \text{Et₂NSO₂Cl} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{4-(Et₂NSO₂)C₆H₄COOH} \quad
$$
Step 3: Amide Bond Formation
The carboxylic acid is converted to an acyl chloride using SOCl₂ , then coupled with the tetrahydrothienopyridine amine:
$$
\text{4-(Et₂NSO₂)C₆H₄COCl} + \text{NH-Tetrahydrothienopyridine} \xrightarrow{\text{Et₃N}} \text{Target Compound} \quad
$$
Catalytic and Solvent Effects
Analytical Characterization
Challenges and Mitigation Strategies
Q & A
Q. How can computational and experimental methods be integrated to elucidate mechanisms of action?
- Hybrid Workflow :
Predict off-targets via SwissTargetPrediction.
Validate top candidates (e.g., HDACs) using SPR (KD ≈ 120 nM).
Confirm cellular uptake via fluorescence microscopy (Cy5-labeled analog) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
